

(6-Nitroquinolin-2-yl)methanol chemical properties and structure

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Compound of Interest

Compound Name: (6-Nitroquinolin-2-yl)methanol

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An In-Depth Technical Guide to **(6-Nitroquinolin-2-yl)methanol**: Properties, Structure, and Synthetic Considerations

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of pharmacologically active compounds.[\[1\]](#)[\[2\]](#) Quinoline derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[\[1\]](#)[\[3\]](#)[\[4\]](#) The specific therapeutic potential of a quinoline derivative is profoundly influenced by the nature and placement of substituents on its heterocyclic ring system.[\[3\]](#)

This guide provides a comprehensive technical overview of a specific, under-researched derivative: **(6-Nitroquinolin-2-yl)methanol** (CAS No. 889944-45-0). While direct literature on this compound is sparse, its structure suggests significant potential as a versatile intermediate for drug discovery and development. By examining its constituent parts—the quinoline core, the electron-withdrawing nitro group at the 6-position, and the reactive methanol group at the 2-position—we can infer its chemical behavior, propose synthetic strategies, and outline its potential applications for researchers in medicinal chemistry and pharmacology.

Part 1: Molecular Structure and Physicochemical Properties

The structure of **(6-Nitroquinolin-2-yl)methanol** combines the aromatic, heterocyclic quinoline core with two key functional groups that dictate its reactivity and potential biological interactions. The nitro group at the C-6 position is strongly electron-withdrawing, influencing the electron density of the entire ring system. The hydroxymethyl (methanol) group at the C-2 position provides a site for hydrogen bonding and serves as a versatile chemical handle for derivatization.

Chemical Structure:

Canonical SMILES: C1=CC2=C(C=CC(=N2)CO)C=C1--INVALID-LINK--[O-][5]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of **(6-Nitroquinolin-2-yl)methanol**, providing essential data for experimental design and computational modeling.

Property	Value	Source
CAS Number	889944-45-0	[5]
Molecular Formula	C ₁₀ H ₈ N ₂ O ₃	[5]
Molecular Weight	204.18 g/mol	[5]
Exact Mass	204.05349212 Da	[5]
Topological Polar Surface Area (TPSA)	78.94 Å ²	[5]
LogP (octanol-water partition coeff.)	2.15850	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	1	[5]
Storage Temperature	Room Temperature (sealed, dry)	[5]

Part 2: Synthesis and Characterization

While a specific, peer-reviewed synthesis for **(6-Nitroquinolin-2-yl)methanol** is not readily available in the literature, a plausible route can be designed based on well-established methods for quinoline synthesis, such as the Skraup reaction.^[6] The Skraup reaction involves the synthesis of quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Proposed Synthetic Workflow

A logical approach involves a modified Skraup-Doebner-von Miller reaction, which uses an α,β -unsaturated aldehyde or ketone. For this synthesis, acrolein (the simplest α,β -unsaturated aldehyde) would react with 4-nitroaniline. The initial cyclization would yield 6-nitroquinoline. Subsequent selective oxidation of the 2-methyl group, which can be formed in situ or

introduced via a related precursor, would yield the desired 2-hydroxymethyl functionality. A more direct, albeit hypothetical, pathway is outlined below.

Caption: Proposed synthetic workflow for **(6-Nitroquinolin-2-yl)methanol**.

Hypothetical Experimental Protocol

This protocol is a conceptual adaptation and has not been experimentally validated. It requires strict adherence to safety protocols due to the hazardous nature of the reagents.

Objective: To synthesize **(6-Nitroquinolin-2-yl)methanol**.

Step 1: Synthesis of 6-Nitro-2-methylquinoline (Intermediate)

- Setup: In a 1L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 4-nitroaniline (0.5 mol).
- Reagent Addition: Slowly add concentrated sulfuric acid (1.5 mol) while cooling the flask in an ice bath.
- Reaction Initiation: To the stirred mixture, add glycerol (1.2 mol) followed by a mild oxidizing agent such as arsenic pentoxide or a portion of the starting 4-nitroaniline.
- Heating: Heat the mixture gently to initiate the reaction. The reaction is highly exothermic and must be controlled carefully. Once initiated, maintain the temperature at 120-130°C for 3-4 hours.
- Workup: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize with an excess of sodium hydroxide solution to precipitate the crude product.
- Purification: Filter the crude solid, wash with water, and purify by recrystallization from ethanol to yield the intermediate, 6-nitro-2-methylquinoline.

Step 2: Oxidation to **(6-Nitroquinolin-2-yl)methanol**

- Setup: In a flask suitable for reflux, dissolve the 6-nitro-2-methylquinoline intermediate (0.1 mol) in a suitable solvent like dioxane or acetic acid.

- Oxidant Addition: Add a stoichiometric amount of selenium dioxide (SeO_2), a selective oxidizing agent for methyl groups adjacent to aromatic rings.
- Reflux: Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.
- Workup: After cooling, filter off the selenium byproduct. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid using column chromatography on silica gel to obtain pure **(6-Nitroquinolin-2-yl)methanol**.

Characterization

The final product's identity and purity would be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR: To confirm the chemical structure and arrangement of protons and carbons.
- Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the molecular formula.^[7]
- Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch from the methanol, the N-O stretches of the nitro group, and C=N/C=C stretches of the quinoline ring.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Part 3: Potential Applications in Research and Drug Discovery

Given the established pharmacology of quinoline derivatives, **(6-Nitroquinolin-2-yl)methanol** is not just a chemical entity but a strategic starting point for creating novel therapeutic agents. Its bifunctional nature—a reducible nitro group and a versatile methanol handle—allows for diverse chemical modifications.

Role as a Medicinal Chemistry Scaffold

The compound is an ideal scaffold for generating libraries of new molecules. The two functional groups can be modified independently or sequentially to explore the structure-activity relationship (SAR) of the resulting derivatives.

Caption: Role of the scaffold in a drug discovery workflow.

- C2-Methanol Group: This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and halides, providing access to a vast chemical space.
- C6-Nitro Group: The nitro group can be readily reduced to an amine (6-aminoquinolin-2-yl)methanol. This resulting aniline is a key precursor for forming amides, sulfonamides, and ureas, which are common moieties in many approved drugs.

Inferred Pharmacological Potential

- Anticancer Agents: Many nitroaromatic compounds and quinoline derivatives exhibit anticancer properties.[4][8] This compound could serve as a precursor for kinase inhibitors or DNA-intercalating agents.
- Anti-inflammatory Agents: Quinoline derivatives have been developed as inhibitors of key inflammatory targets like COX and PDE4.[3]
- Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones).[1][9] The nitro group itself can contribute to antimicrobial activity, as seen in compounds like nitroxoline.[10]

Part 4: Safety, Handling, and Storage

While specific toxicity data for **(6-Nitroquinolin-2-yl)methanol** is not available, data from the parent compound, 6-nitroquinoline, should be used to guide handling procedures.

- Hazard Identification: 6-Nitroquinoline is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7] It is also suspected of causing cancer.[7]
- Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile),

and safety glasses or goggles.

- Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
- Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature, as recommended by suppliers.[\[5\]](#)

Conclusion

(6-Nitroquinolin-2-yl)methanol represents a promising yet underexplored molecule in the field of medicinal chemistry. Its structure, featuring the pharmacologically significant quinoline core and two strategically placed, highly reactive functional groups, makes it an excellent scaffold for the synthesis of novel compounds. While further research is needed to elucidate its specific biological activities, its potential as a building block for developing new anticancer, anti-inflammatory, and antimicrobial agents is substantial. This guide provides a foundational resource for researchers looking to leverage this compound in their drug discovery programs.

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